2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide
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Overview
Description
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C17H15N3O2 and a molecular weight of 293.328 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a phenyl-propenylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves a multi-step reaction process. One common method includes the condensation of phenylhydrazine with benzaldehyde to form a hydrazone intermediate, followed by the reaction with ethyl oxalate to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Chemical Reactions Analysis
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl-propenylidene moiety can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide can be compared with similar compounds such as:
2-Oxo-N,2-diphenylacetamide: This compound has a similar oxo and phenyl structure but lacks the hydrazino group, making it less reactive in certain chemical reactions.
N-methyl-2-oxo-2-phenylacetamide: This compound includes a methyl group instead of the hydrazino group, which alters its chemical properties and reactivity.
2-Oxo-2-{(2E)-2-[(2E)-3-phenyl-2-propenylidene]hydrazino}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a thiadiazole ring, providing additional biological activities and applications.
Properties
CAS No. |
53117-39-8 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-phenyl-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-15-11-5-2-6-12-15)17(22)20-18-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,19,21)(H,20,22)/b10-7+,18-13+ |
InChI Key |
DWIJSLFNALYLAZ-CVUDBVLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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